

# Cyanine7 DBCO excitation and emission wavelength

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Compound of Interest		
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An In-Depth Technical Guide to Cyanine7 DBCO

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] This technical guide provides a comprehensive overview of its spectral properties, applications, and detailed protocols for its use in bioorthogonal chemistry. The DBCO moiety allows for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling the covalent labeling of azide-modified biomolecules in environments where copper catalysts would be cytotoxic, such as in living cells.[2][3][4] Its fluorescence in the NIR window (~700-900 nm) is ideal for deep-tissue in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, which results in a high signal-to-background ratio.[1]

## **Core Properties and Specifications**

**Cyanine7 DBCO** is characterized by its strong absorption and emission in the near-infrared spectrum, high extinction coefficient, and good quantum yield. It is a water-soluble and hydrophilic dye, which minimizes non-specific binding in biological assays. The fluorescence of Cy7 DBCO is stable across a wide pH range, typically from pH 4 to 10.

## **Quantitative Data Summary**



The spectral and physical properties of **Cyanine7 DBCO** are summarized in the table below for easy reference and comparison.

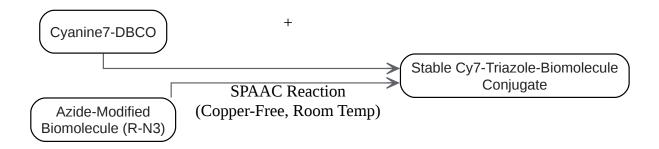
Property	Value	Source(s)
Excitation Maximum (λex)	~750 nm	
753 nm		•
Emission Maximum (λem)	~773 nm	
~775 nm		•
Molar Extinction Coefficient (ε)	199,000 M <sup>-1</sup> cm <sup>-1</sup>	
255,000 M <sup>-1</sup> cm <sup>-1</sup>		
Fluorescence Quantum Yield (Φ)	0.3	
Molecular Weight	885.62 g/mol	
1259.53 g/mol (protonated)		-
Appearance	Dark green solid	_
Solubility	Good in Water, DMSO, DMF	-

Note: Specific values may vary slightly between suppliers.

## **Reaction Mechanism: Copper-Free Click Chemistry**

Cy7 DBCO reacts with azide-functionalized molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and specific, proceeding rapidly at room temperature without the need for a cytotoxic copper catalyst. The high ring strain of the DBCO group drives the reaction with the azide, forming a stable triazole linkage.





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Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

## **Experimental Protocols**

The following protocols provide detailed methodologies for common applications of **Cyanine7 DBCO**.

## **Antibody Labeling via DBCO-NHS Ester**

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule of interest.

#### Materials:

- Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS).
- DBCO-NHS ester.
- Anhydrous Dimethyl sulfoxide (DMSO).
- Quenching buffer (e.g., 100 mM Tris or Glycine).
- Spin desalting columns or similar purification system.
- Azide-functionalized molecule for conjugation.

#### Procedure:

Antibody Preparation:



- Ensure the antibody solution is free of primary amines (e.g., Tris buffer) and stabilizers like sodium azide. If necessary, perform a buffer exchange into PBS (pH 7.4) using a spin desalting column.
- Adjust the antibody concentration to 1-5 mg/mL.

#### DBCO-NHS Ester Activation:

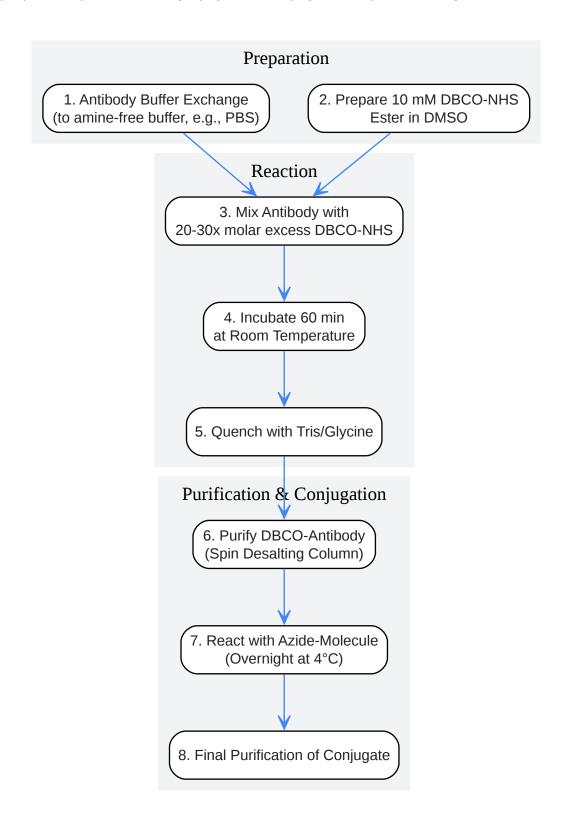
- Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
- Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
  The final concentration of DMSO should not exceed 20% to avoid antibody denaturation.

#### Incubation:

- Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
- · Quenching (Optional but Recommended):
  - $\circ$  Add a small volume of quenching buffer (e.g., 10  $\mu$ L of 100 mM Tris) to the reaction to neutralize any unreacted DBCO-NHS ester.
  - Incubate for an additional 15 minutes.
- Purification of DBCO-Antibody:
  - Remove excess, unreacted DBCO-NHS ester using a spin desalting column or a similar gel filtration method to purify the DBCO-functionalized antibody.
- Copper-Free Click Reaction:
  - Mix the purified DBCO-functionalized antibody with a 2-4 fold molar excess of the azidemodified molecule.
  - Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature to form the stable conjugate.



- Final Purification:
  - Purify the final antibody conjugate to remove any unreacted azide-molecule using an appropriate liquid chromatography method (e.g., HPLC) or centrifugal filter unit.





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Workflow for antibody conjugation using Cy7 DBCO.

## Protocol for In Vivo Imaging in a Mouse Model

This protocol outlines the general steps for using a Cy7 DBCO-labeled agent for near-infrared fluorescence imaging in small animals.

#### Materials:

- Cy7 DBCO-labeled imaging agent (e.g., antibody, peptide).
- Sterile, biocompatible solvent (e.g., PBS).
- Small animal model (e.g., BALB/c nude mice).
- Anesthetic agent (e.g., isoflurane, sodium pentobarbital).
- In vivo imaging system (IVIS) equipped with appropriate NIR excitation and emission filters.

#### Procedure:

- Animal and Reagent Preparation:
  - House animals according to institutional guidelines.
  - Reconstitute the Cy7 DBCO-labeled agent in a sterile, biocompatible solvent like PBS. If DMSO is used for initial dissolution, ensure the final concentration in the injected volume is minimal (<5%) to avoid toxicity.</li>
- Administration of Imaging Agent:
  - Anesthetize the mouse using an appropriate protocol.
  - Administer the imaging agent, typically via intravenous (IV) tail vein injection.
  - A typical dosage is in the range of 0.5-5 mg/kg body weight, though the optimal dose should be determined empirically. The injection volume is generally 100-200 μL.



- · In Vivo Fluorescence Imaging:
  - Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
  - Acquire images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to analyze the biodistribution and target accumulation of the agent.
  - Use an excitation filter appropriate for Cy7 (e.g., 700-770 nm bandpass) and an emission filter that captures its fluorescence (e.g., >790 nm long-pass).
- Data Analysis:
  - Analyze the fluorescence intensity in regions of interest (ROIs) to quantify the agent's accumulation in different tissues or organs over time.
  - For terminal studies, organs can be dissected after the final imaging session for ex vivo imaging to confirm in vivo findings.

## Conclusion

**Cyanine7 DBCO** is a versatile and powerful tool for researchers in drug development and molecular imaging. Its near-infrared properties and capacity for copper-free click chemistry enable robust and specific labeling of biomolecules for a wide range of applications, most notably for sensitive in vivo imaging. The protocols and data provided in this guide serve as a foundational resource for the successful implementation of Cy7 DBCO in the laboratory.

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## References

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